molecular formula C9H14N4O3 B1668453 L-Carnosine CAS No. 305-84-0

L-Carnosine

Cat. No.: B1668453
CAS No.: 305-84-0
M. Wt: 226.23 g/mol
InChI Key: CQOVPNPJLQNMDC-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carnosine, also known as beta-alanyl-L-histidine, is a dipeptide molecule composed of the amino acids beta-alanine and histidine. It is highly concentrated in muscle and brain tissues and was first discovered by the Russian chemist Vladimir Gulevich. Carnosine is naturally produced in the liver from beta-alanine and histidine and is prevalent in meat, but not in plant-based sources .

Mechanism of Action

Target of Action

L-Carnosine, also known as Carnosine, is a naturally occurring endogenous dipeptide . It primarily targets reactive oxygen and nitrogen species, pro-inflammatory mediators, and aberrant proteins . It also modulates cells in the peripheral (macrophages) and brain (microglia) immune systems .

Mode of Action

This compound interacts with its targets through a multimodal mechanism of action. It detoxifies reactive oxygen and nitrogen species, down-regulates the production of pro-inflammatory mediators, inhibits the formation of aberrant proteins, and modulates immune cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been reported to restore mitochondrial functioning, prevent Zn-ion toxicity, and counteract amyloid-b aggregation . It also activates the Akt/mTOR/S6K signaling pathway, promoting cell proliferation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice. It was found that the pharmacokinetics of this compound were similar in serum and brain after intravenous injection . .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been shown to suppress many of the biochemical changes that accompany aging . It can improve overall working memory, attention span, mental clarity & focus, and reduce fatigue during extended periods of studying/work . Studies have also shown that this compound plays a part in promoting neurogenesis, which is the growth of new neurons and the connections (synapses) that allow them to communicate with each other .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound can be facilitated by higher temperature, lower pH, and increasing substrate loadings . Moreover, the presence of divalent metal ions, such as MnCl2, can strongly promote the synthetic activity of enzymes involved in this compound synthesis .

Safety and Hazards

Carnosine is possibly safe when taken by mouth. It’s been used safely at doses of 200-1500 mg daily . It’s usually well-tolerated .

Future Directions

Carnosine treatment exhibited significant cerebroprotection against histological and functional damage, with wide therapeutic and clinically relevant time windows . Carnosine was well tolerated and exhibited no toxicity . These properties are particularly promising for the potential development of new anti-inflammatory and antithrombotic drugs .

Biochemical Analysis

Biochemical Properties

L-Carnosine is involved in various biochemical reactions. It has been suggested to be involved in acid–base balance, antioxidant defense, and scavenging of lipid peroxidation products . It has direct antioxidant action, ability to modulate the endogenous antioxidant system, to scavenge NO, metal-chelating, telomerase-like activity, chaperone activity, immunomodulation, and protein carbonyl formation inhibition .

Cellular Effects

This compound affects glucose metabolism in the brain by reducing neuroglycopenia (low blood sugar) which can lead to cognitive impairment . It also has beneficial effects on neuronal signaling and cerebral functions .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is able to scavenge free radicals or donate hydrogen ions . It also has the ability to modulate the endogenous antioxidant system .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are still being studied. It is known that this compound has a direct antioxidant action and the ability to modulate the endogenous antioxidant system .

Metabolic Pathways

This compound is involved in various metabolic pathways. Beta-alanine, a product of pyrimidine catabolism, and histidine, an essential amino acid, are synthesized to form this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are still being studied. It is known that supplementing just beta-alanine effectively increases the intramuscular concentration of this compound .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are still being studied. It is known that this compound has beneficial effects on neuronal signaling and cerebral functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carnosine is synthesized by bonding beta-alanine and L-histidine through a reaction catalyzed by the enzyme carnosine synthase. This reaction is ATP-dependent and results in the formation of carnosine and water .

Industrial Production Methods: Industrial production of carnosine often involves enzymatic synthesis using carnosine synthase. The optimal conditions for this enzymatic reaction include a temperature of 45°C and a pH of 9.0. The enzyme used in this process is characterized by its remarkable pH tolerance and stability .

Chemical Reactions Analysis

Types of Reactions: Carnosine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in carnosine reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under physiological conditions, such as a pH range of 6.8 to 7.4 .

Major Products Formed: The major products formed from carnosine reactions include carnosine-aldehyde adducts and reduced glycation end-products .

Scientific Research Applications

Carnosine has a wide range of scientific research applications:

Comparison with Similar Compounds

Carnosine belongs to a family of histidyl dipeptides, including:

Uniqueness of Carnosine: Carnosine is unique due to its high concentration in human tissues, particularly in muscles and the brain. Its multifunctional properties, including antioxidant, anti-glycation, and metal-chelating activities, make it a versatile compound with significant therapeutic potential .

Properties

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOVPNPJLQNMDC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1370422-07-3
Record name L-Histidine, β-alanyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370422-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80879594
Record name (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Carnosine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21097
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Carnosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000033
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

384 mg/mL
Record name Carnosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000033
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

305-84-0
Record name L-Carnosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carnosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carnosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Histidine, .beta.-alanyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carnosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.610
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARNOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HO6PVN24W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Carnosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000033
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

253 - 256 °C
Record name Carnosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000033
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Carnosine
Reactant of Route 2
L-Carnosine
Reactant of Route 3
L-Carnosine
Reactant of Route 4
L-Carnosine
Reactant of Route 5
L-Carnosine
Reactant of Route 6
Reactant of Route 6
L-Carnosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.